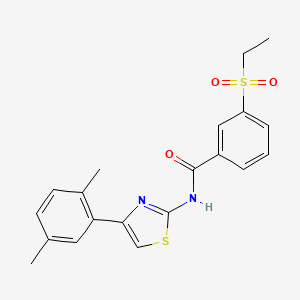

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a 2,5-dimethylphenyl substituent on the thiazole ring and an ethylsulfonyl group at the meta-position of the benzamide moiety. Its molecular structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-7-5-6-15(11-16)19(23)22-20-21-18(12-26-20)17-10-13(2)8-9-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXFRNJEGKYEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate alkylating agent.

Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.

Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been explored for various pharmacological effects, including:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger .

- Anticancer Potential : Research indicates that thiazole derivatives can interact with multiple cellular targets involved in cancer progression. Their ability to modulate signaling pathways presents opportunities for developing anticancer therapies.

- Anti-inflammatory Effects : Some studies suggest that thiazole compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Binding affinity studies reveal its potential to inhibit key enzymes involved in microbial resistance and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in sulfonyl substituents or aryl groups on the thiazole ring. Key comparisons include:

*Calculated based on molecular formula.

Key Observations:

- Sulfonyl Group Variations : The ethylsulfonyl group in the target compound provides moderate steric bulk and polarity compared to larger substituents like piperidine-sulfonyl (2D216) or morpholine-sulfonyl (). These differences may affect solubility and target binding .

- Thiazole vs. Thiadiazole Cores : Compound 8a () features a thiadiazole ring, which introduces additional nitrogen atoms and alters electronic properties. This likely increases rigidity and melting points (e.g., 290°C for 8a) compared to thiazole-based analogs .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound belonging to the thiazole family, notable for its diverse biological activities. The structural features of this compound, including the thiazole ring, ethylsulfonyl group, and benzamide moiety, contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound's unique structure enhances its lipophilicity and interaction with biological targets. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which is known for its chemical reactivity. The presence of a 2,5-dimethylphenyl group further modifies its properties, making it a candidate for various therapeutic applications.

| Structural Feature | Description |

|---|---|

| Thiazole Ring | Five-membered heterocycle with sulfur and nitrogen |

| Ethylsulfonyl Group | Enhances solubility and potential interactions |

| Benzamide Moiety | Contributes to biological activity through receptor modulation |

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can inhibit cell proliferation in colon carcinoma models.

Case Study:

A study reported that compounds with similar thiazole structures demonstrated IC50 values as low as 1.61 µg/mL against HCT-15 colon carcinoma cells, suggesting strong anticancer activity . The specific mechanism involves the compound's ability to induce apoptosis through interaction with cellular pathways.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Research Findings:

In vitro assays have demonstrated that thiazole derivatives can significantly inhibit AChE activity. For example, compounds similar to this compound showed IC50 values around 2.7 µM . This inhibition suggests potential therapeutic applications in cognitive disorders.

3. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits antibacterial activity comparable to standard antibiotics.

Comparative Analysis:

In a comparative study of various thiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds with structural similarities showed promising results .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding: The functional groups within the compound facilitate hydrogen bonding with active sites on enzymes or receptors.

- Hydrophobic Interactions: The lipophilic character due to the 2,5-dimethylphenyl group enhances binding affinity.

- Molecular Docking Studies: Computational models suggest stable interactions between the compound and target proteins involved in disease pathways .

Q & A

Q. What are the key structural features of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how do they influence its chemical reactivity?

The compound features a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. The thiazole ring contributes to heterocyclic reactivity, while the ethylsulfonyl group enhances electrophilicity and solubility. Substituents like the 2,5-dimethylphenyl group influence steric effects and π-π stacking interactions, impacting binding to biological targets. Structural analogs with methyl or propyl sulfonyl groups show variations in lipophilicity and activity .

Q. What synthetic routes are commonly employed to synthesize this compound, and what steps ensure high yield and purity?

Synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization of thiourea intermediates, followed by sulfonylation and benzamide coupling. Critical steps include controlled temperature during cyclization (to avoid side products) and purification via recrystallization using ethanol. Analytical techniques like IR spectroscopy and confirm structural integrity and purity .

Q. Which biological assays are recommended for initial screening of its antimicrobial or anticancer activity?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC.

- Apoptosis : Caspase-3/7 activation assays to evaluate caspase-dependent pathways .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Discrepancies may arise from differences in bioavailability, metabolic stability, or tissue penetration. Methodological approaches include:

- Pharmacokinetic studies : LC-MS/MS to measure plasma/tissue concentrations.

- Metabolite profiling : Identify active/inactive metabolites using high-resolution mass spectrometry.

- Formulation optimization : Use of nanocarriers (e.g., liposomes) to enhance delivery .

Q. What experimental strategies elucidate molecular targets and binding mechanisms in cancer cells?

- Molecular docking : Predict interactions with enzymes (e.g., kinases) or receptors.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) to purified targets.

- CRISPR screening : Identify gene knockouts that confer resistance to the compound .

Q. How do structural modifications (e.g., sulfonyl group variations) impact lipophilicity and target interactions?

- Ethyl vs. methyl sulfonyl : Ethyl groups increase lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility.

- Aromatic substituents : Electron-withdrawing groups (e.g., nitro) may improve binding to hydrophobic pockets.

- Methodology : Comparative molecular dynamics simulations (50 ns trajectories) to analyze interaction stability .

Q. How can synthesis be optimized for scalability while maintaining purity?

- Catalyst screening : Use Pd-based catalysts for Suzuki couplings to improve yield.

- Flow chemistry : Continuous synthesis to reduce reaction time and byproducts.

- HPLC monitoring : Ensure intermediates meet purity thresholds (>95%) before proceeding .

Q. What proteomic approaches identify off-target effects in complex biological systems?

- Affinity proteomics : Immobilize the compound on beads to pull down interacting proteins from cell lysates.

- Phosphoproteomics : LC-MS/MS to detect changes in kinase signaling pathways.

- Thermal shift assays : Monitor protein stability shifts to infer direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.